1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
1-(Benzylsulfonyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of a benzylsulfonyl group attached to a tetrahydroquinoline ring system. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as benzyl mercaptan and 3-nitrobenzyl bromide.
Formation of Benzylthio Intermediate: Benzyl mercaptan reacts with 3-nitrobenzyl bromide in the presence of a base like potassium carbonate in acetone to form 1-nitro-3-(benzylthio)methylbenzene.
Oxidation to Benzylsulfonyl Intermediate: The benzylthio intermediate is then oxidized using hydrogen peroxide in acetic acid to yield 1-nitro-3-(benzylsulfonyl)methylbenzene.
Cyclization: The final step involves the cyclization of the benzylsulfonyl intermediate to form this compound under appropriate reaction conditions.
Chemical Reactions Analysis
1-(Benzylsulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group in intermediates can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common reagents used in these reactions include hydrogen peroxide, acetic acid, potassium carbonate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzylsulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
1-(Benzylsulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with other sulfonyl-containing heterocycles, such as:
1-(Benzylsulfonyl)piperidine: Similar in structure but with a piperidine ring instead of a tetrahydroquinoline ring.
Sulfonamide-based Indole Analogs: These compounds contain sulfonamide groups attached to indole rings and exhibit different biological activities.
The uniqueness of this compound lies in its tetrahydroquinoline core, which imparts distinct chemical and biological properties compared to other sulfonyl-containing compounds.
Properties
IUPAC Name |
1-benzylsulfonyl-3,4-dihydro-2H-quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-20(19,13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11H,6,10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFVMMCZQMZXEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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